molecular formula C7H6F3NO3 B1447165 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1214361-97-3

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1447165
M. Wt: 209.12 g/mol
InChI Key: OZRLWNDCIAEKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

TFMP can be synthesized through various methods, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Additionally, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, serves as a chemical intermediate for several crop-protection products .


Chemical Reactions Analysis

TFMP acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , leading to the destruction of chlorophyll in plants . This mode of action is shared with other herbicides containing the trifluoromethyl group. Notably, TFMP derivatives exhibit superior pest control properties compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of TFMP is approximately °C.
  • Boiling Point : The boiling point of TFMP is approximately °C.

Safety And Hazards

  • Toxicity : TFMP has low acute toxicity, with oral and dermal LD50 values greater than 5000 mg/kg in rats .

properties

IUPAC Name

4-hydroxy-3-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-14-5-3(12)2-4(7(8,9)10)11-6(5)13/h2H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLWNDCIAEKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(NC1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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